(4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine
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Overview
Description
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 2-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Secondary amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound features a similar piperazine ring but with different substituents.
Ethyl acetoacetate: Although structurally different, it shares some chemical reactivity with (4-(2-Chloro-benzyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine.
Uniqueness
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClN3O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22ClN3O/c1-24-19-9-5-3-6-16(19)14-21-23-12-10-22(11-13-23)15-17-7-2-4-8-18(17)20/h2-9,14H,10-13,15H2,1H3/b21-14+ |
InChI Key |
XTUYRHZGUBVRJJ-KGENOOAVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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